molecular formula C7H3F4NO3 B2714636 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene CAS No. 190902-95-5

2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene

Cat. No.: B2714636
CAS No.: 190902-95-5
M. Wt: 225.099
InChI Key: BLOJBECSYPNXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4NO3. It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene typically involves the nitration of 2-fluoro-1-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C), Ethanol (solvent)

    Substitution: Nucleophiles (e.g., amines, thiols), Solvents (e.g., dimethylformamide, acetonitrile)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Major Products Formed

Scientific Research Applications

2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving fluorine chemistry and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
  • 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

Comparison

Compared to similar compounds, 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups. This positioning can influence its reactivity and interactions with other molecules. For example, the presence of the nitro group at the 4-position may result in different electronic and steric effects compared to its isomers, potentially leading to distinct chemical and biological properties .

Properties

IUPAC Name

2-fluoro-4-nitro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOJBECSYPNXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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